マクロカルパルH

概要

説明

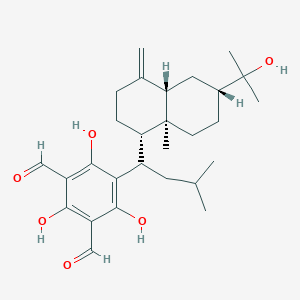

Macrocarpal H is a natural compound that can be isolated from the leaves of Eucalyptus globulus . It is a eudesmane sesquiterpenoid, which means it belongs to a class of sesquiterpenes with a specific carbon skeleton . Macrocarpal H has been studied for its various biological activities, including antibacterial and anticariogenic properties .

科学的研究の応用

Macrocarpal H has several scientific research applications due to its biological activities . In chemistry, it is studied for its potential as an antibacterial and anticariogenic agent . In biology and medicine, Macrocarpal H is investigated for its ability to inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics . Additionally, its anticariogenic properties suggest its use in dental care products to prevent tooth decay .

Safety and Hazards

将来の方向性

作用機序

Target of Action

Macrocarpal H has been reported to exhibit anti-glucosyltransferase and anti-bacterial activities . Glucosyltransferase is an enzyme that plays a crucial role in the biosynthesis of polysaccharides, glycoproteins, and glycolipids. By inhibiting this enzyme, Macrocarpal H can potentially disrupt the metabolic processes of bacteria, thereby exhibiting its anti-bacterial properties.

Biochemical Pathways

Macrocarpal H is a eudesmane sesquiterpenoid . Sesquiterpenoids are known to originate from two different biosynthetic pathways: the mevalonic acid (MVA) pathway localized in the cytoplasm and the deoxyxylulose phosphate/methylerythritol (DOXP/MEP) pathway localized in the plastids . The disruption of these pathways can affect the synthesis of essential biomolecules in the target organisms, leading to their death.

Result of Action

The result of Macrocarpal H’s action is the disruption of normal cellular functions in the target organisms. This is achieved through the inhibition of glucosyltransferase, disruption of cell membrane integrity, induction of oxidative stress, and DNA fragmentation . These actions can lead to the death of the target organisms, thereby exhibiting its anti-bacterial and potentially anti-fungal properties.

Action Environment

The action of Macrocarpal H can be influenced by various environmental factors. For instance, the strong winds that are typical of its native area can affect the growth conditions of Eucalyptus globulus, the plant from which Macrocarpal H is derived This can potentially influence the concentration and efficacy of Macrocarpal H

生化学分析

Biochemical Properties

It is known that Macrocarpal H is a eudesmane sesquiterpenoid . Sesquiterpenoids are known to interact with various enzymes, proteins, and other biomolecules, but the specific interactions of Macrocarpal H have not been reported in the literature.

Cellular Effects

Some related compounds have been found to have antibacterial activity

Temporal Effects in Laboratory Settings

A related compound, Macrocarpal M, has been found to have high levels of antimicrobial activity

準備方法

Synthetic Routes and Reaction Conditions: The preparation of Macrocarpal H involves the isolation from natural sources, primarily the leaves of Eucalyptus globulus . The extraction process typically uses methanol as a solvent, followed by purification using reversed-phase high-performance liquid chromatography . The structure of Macrocarpal H is confirmed through various spectroscopic techniques such as mass spectrometry, nuclear magnetic resonance, and two-dimensional nuclear magnetic resonance .

Industrial Production Methods: The use of high-performance liquid chromatography and other advanced purification techniques ensures the isolation of Macrocarpal H in sufficient quantities for research and potential commercial applications .

化学反応の分析

Types of Reactions: Macrocarpal H undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions involving Macrocarpal H include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired transformations.

Major Products Formed: The major products formed from the reactions of Macrocarpal H depend on the specific reagents and conditions used. For example, oxidation reactions may lead to the formation of various oxidized derivatives, while reduction reactions can produce reduced forms of the compound .

類似化合物との比較

Similar Compounds: Macrocarpal H is part of a series of macrocarpal compounds, including Macrocarpal A, Macrocarpal B, Macrocarpal C, Macrocarpal E, Macrocarpal I, Macrocarpal J, and Macrocarpal L . These compounds share a similar structural framework but differ in specific functional groups and substructures .

Uniqueness: What sets Macrocarpal H apart from its similar compounds is its unique combination of biological activities, particularly its potent antibacterial and anticariogenic properties . While other macrocarpals also exhibit biological activities, Macrocarpal H’s specific interactions with bacterial enzymes and pathways make it a valuable compound for further research and potential therapeutic applications .

特性

IUPAC Name |

2,4,6-trihydroxy-5-[1-[6-(2-hydroxypropan-2-yl)-8a-methyl-4-methylidene-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]benzene-1,3-dicarbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O6/c1-15(2)11-18(23-25(32)19(13-29)24(31)20(14-30)26(23)33)21-8-7-16(3)22-12-17(27(4,5)34)9-10-28(21,22)6/h13-15,17-18,21-22,31-34H,3,7-12H2,1-2,4-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOAOETHJYYAVCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1CCC(=C)C2C1(CCC(C2)C(C)(C)O)C)C3=C(C(=C(C(=C3O)C=O)O)C=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179388-53-5 | |

| Record name | Macrocarpal H | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action for Macrocarpal H's antibacterial activity?

A1: While the provided research highlights Macrocarpal H's potent antibacterial activity, [, ] the exact mechanism of action is not elaborated upon in these papers. Further research is needed to determine how Macrocarpal H interacts with bacterial targets and the downstream effects leading to bacterial growth inhibition.

Q2: How was the structure of Macrocarpal H elucidated?

A2: The research utilized a combination of Nuclear Overhauser Effect (NOE) experiments and computational chemistry techniques to determine Macrocarpal H's structure. [] NOE experiments provided information about spatial proximity between atoms in the molecule. This information was then used to validate and refine the three-dimensional structure obtained through Monte Carlo (MC) simulations using the MM2 force field in MacroModel/Batchmin software. Further refinement of the structure was achieved using semi-empirical molecular orbital calculations. This approach allowed for the determination of the absolute configuration at the C-9' position of the side chain in Macrocarpal H, which was found to be S*. []

Q3: Does the stereochemistry at the C-9' position influence the activity of Macrocarpal H?

A3: While the research established the absolute configuration at C-9' for Macrocarpals H, I, and J, [] it did not directly investigate the structure-activity relationship regarding this specific stereocenter. Further research comparing the activity of different stereoisomers of Macrocarpal H is needed to determine if the C-9' configuration influences its potency or other characteristics.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Diethyl 5-{[(2-bromo-4-methylphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B241759.png)

![2-(1H-benzo[d]imidazol-2-yl)-N-phenethylbenzamide](/img/structure/B241762.png)

![N-[(furan-2-yl)methyl]-2-(morpholin-4-yl)acetamide](/img/structure/B241773.png)

![5-{[3-(dimethylamino)propyl]amino}-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B241785.png)

![N-[(E)-(2,4-dichlorophenyl)methylidene]benzenesulfonamide](/img/structure/B241789.png)

![METHYL 2-{2-[3-METHYL-4-(PROPAN-2-YL)PHENOXY]ACETAMIDO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B241790.png)

![Ethyl 3-[4-cyano-3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazol-2-yl]propanoate](/img/structure/B241792.png)